1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene
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Overview
Description
1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene is an organic compound that features a complex structure with both halogen and trifluoromethyl groups
Preparation Methods
The synthesis of 1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene typically involves the reaction of 1-(4-chlorophenyl)-3,3,3-trifluoroprop-1-en-1-ol with 2-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Chemical Reactions Analysis
1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene exerts its effects involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, forming intermediates such as Meisenheimer complexes. These intermediates can then react further to yield various products .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene include:
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Pyraclostrobin : A carbamate ester used as a fungicide .
Properties
CAS No. |
821769-94-2 |
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Molecular Formula |
C15H9ClF3IO |
Molecular Weight |
424.58 g/mol |
IUPAC Name |
1-chloro-4-[3,3,3-trifluoro-1-(2-iodophenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H9ClF3IO/c16-11-7-5-10(6-8-11)14(9-15(17,18)19)21-13-4-2-1-3-12(13)20/h1-9H |
InChI Key |
FIUDPZFLGWRFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=CC(F)(F)F)C2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
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